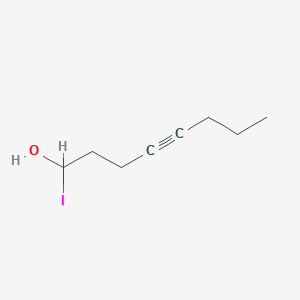
1-Iodooct-4-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodooct-4-YN-1-OL is an organic compound characterized by the presence of an iodine atom, an alkyne group, and a hydroxyl group. Its molecular formula is C8H13IO, and it is known for its utility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodooct-4-YN-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-octyne with iodine in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodooct-4-YN-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium catalysts to form conjugated enynes.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, THF, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Coupling: Palladium catalysts, copper iodide, base, water or organic solvents.
Major Products:
Substitution: Azido-oct-4-YN-1-OL, cyano-oct-4-YN-1-OL.
Oxidation: 1-Iodooct-4-YN-1-one.
Coupling: Conjugated enynes.
Wissenschaftliche Forschungsanwendungen
1-Iodooct-4-YN-1-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Iodooct-4-YN-1-OL in chemical reactions involves the activation of the iodine atom and the alkyne group. The iodine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling reactions to form new carbon-carbon bonds. The hydroxyl group can undergo oxidation to form carbonyl compounds, further expanding its reactivity .
Vergleich Mit ähnlichen Verbindungen
8-Iodooct-7-yn-1-ol: Similar structure but with the iodine and hydroxyl groups at different positions.
1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and is used in different synthetic applications.
Uniqueness: 1-Iodooct-4-YN-1-OL is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic and industrial research .
Eigenschaften
CAS-Nummer |
52418-80-1 |
|---|---|
Molekularformel |
C8H13IO |
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
1-iodooct-4-yn-1-ol |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-6-7-8(9)10/h8,10H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
WVYPYDIGIYFUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCC(O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
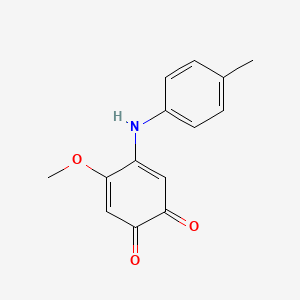
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

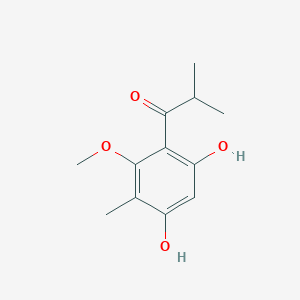
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
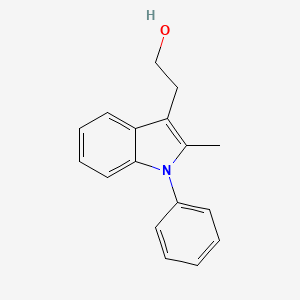
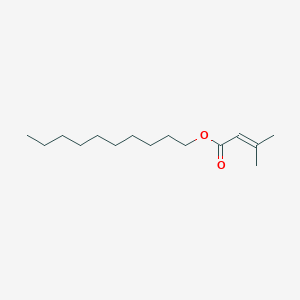
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
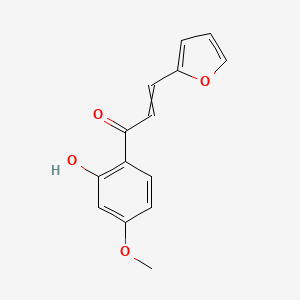
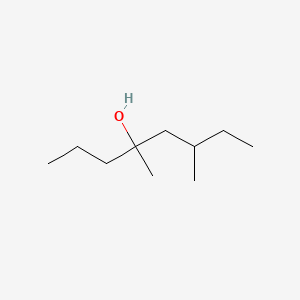
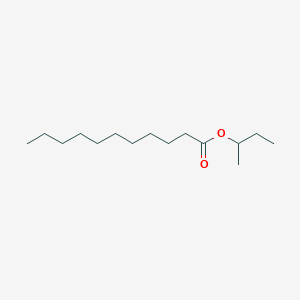
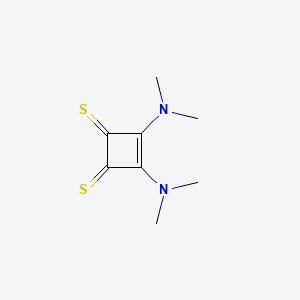
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
